

The specificity of Ac-LEVD-CHO for caspase-4 over other caspases.

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Compound of Interest

Compound Name: Ac-LEVD-CHO

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Specificity of Ac-LEVD-CHO for Caspase-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity profile of the tetrapeptide aldehyde inhibitor, Ac-Leu-Glu-Val-Asp-CHO (**Ac-LEVD-CHO**), with a primary focus on its interaction with caspase-4. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to provide a comprehensive resource for researchers in apoptosis, inflammation, and drug discovery.

Introduction to Caspases and Ac-LEVD-CHO

Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7) in apoptotic pathways, and inflammatory caspases (e.g., caspase-1, -4, -5, -11, -12) involved in cytokine processing and inflammatory cell death.

Ac-LEVD-CHO is a synthetic, cell-permeable peptide inhibitor designed to target caspases. Its sequence is based on the preferred cleavage site of specific caspases. While it is widely recognized as a caspase-4 inhibitor, a thorough understanding of its specificity across the

entire caspase family is crucial for its effective use as a research tool and for the development of selective therapeutic agents.

Quantitative Analysis of Ac-LEVD-CHO Specificity

The inhibitory potency of **Ac-LEVD-CHO** has been evaluated against a panel of recombinant human caspases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its specificity. The following table summarizes the available IC50 data.

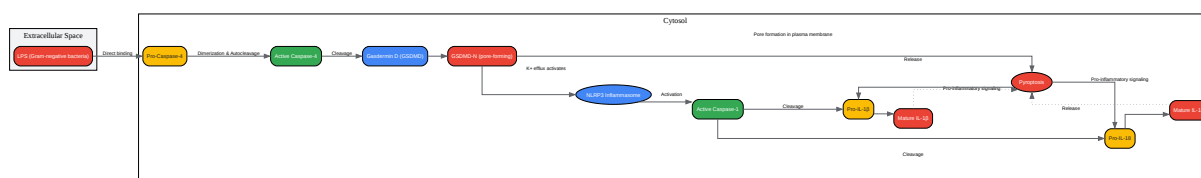
Caspase Target	IC50 (nM)	Relative Potency (vs. Caspase-4)
Caspase-1	15.0	5.4x more potent
Caspase-4	81.7	-
Caspase-5	21.3	3.8x more potent
Caspase-8	3.82	21.4x more potent
Caspase-9	49.2	1.7x more potent
Caspase-10	40.4	2.0x more potent
Caspase-14	134	1.6x less potent
Caspase-2	Not Determined	-
Caspase-3	Not Determined	-
Caspase-6	Not Determined	-
Caspase-7	Not Determined	-
Caspase-11	Not Determined	-
Caspase-12	Not Determined	-
Caspase-13	Not Determined	-

Data sourced from the NIH Molecular Libraries Program.

Analysis: The data reveals that while **Ac-LEVD-CHO** does inhibit caspase-4, it is not highly selective. It demonstrates significantly higher potency against several other caspases, most notably the initiator caspase-8. This lack of high specificity is a critical consideration for interpreting experimental results using this inhibitor.

Signaling Pathways Involving Caspase-4

Caspase-4 is a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that are dependent on caspase-1.



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Figure 1: Non-canonical inflammasome pathway mediated by caspase-4.

Experimental Protocols

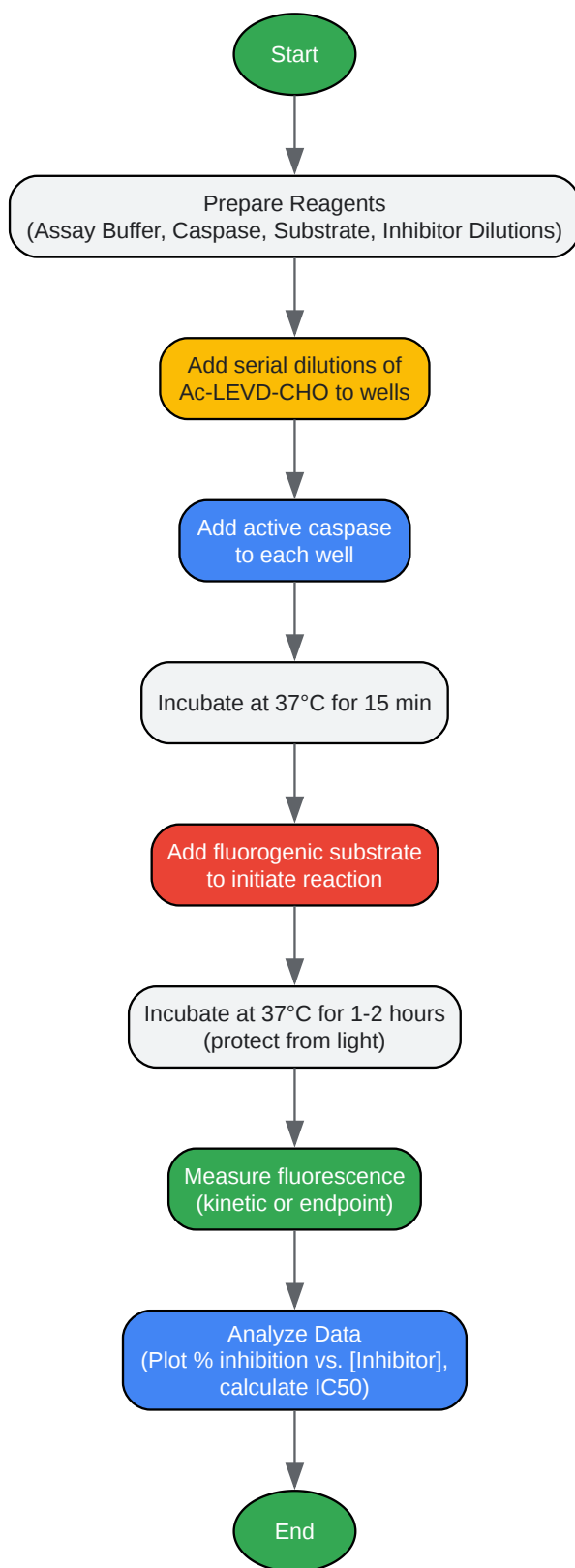
The determination of caspase inhibition is typically performed using a fluorometric or colorimetric assay. Below is a detailed methodology for a representative in vitro caspase activity assay to determine the IC₅₀ of an inhibitor.

Objective: To determine the concentration of **Ac-LEVD-CHO** required to inhibit 50% of the activity of a specific caspase.

Materials:

- Recombinant active human caspases (e.g., caspase-1, -3, -4, -8, -9)
- **Ac-LEVD-CHO** inhibitor stock solution (in DMSO)
- Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-4/5/9, Ac-DEVD-AFC for caspase-3/7, Ac-YVAD-AFC for caspase-1)
- Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Experimental Workflow Diagram:



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